molecular formula C11H14O4 B15321218 Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate

Cat. No.: B15321218
M. Wt: 210.23 g/mol
InChI Key: UKOIGMJBPMQYSD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate is a hydroxyacetate ester derivative characterized by a 4-methoxy-2-methylphenyl substituent at the α-hydroxy position. This compound was first isolated from the secondary metabolites of the mangrove endophytic fungus Penicillium sp. J54 and identified as a novel structure . Its molecular formula is C₁₂H₁₆O₅, with a molecular weight of 240.25 g/mol. The compound exhibits weak antibacterial activity against Ralstonia solanacearum (tobacco bacterial wilt pathogen) in preliminary bioassays . Its synthesis typically involves Grignard reactions, as demonstrated in analogous compounds (e.g., methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate, synthesized via addition of (4-(benzyloxy)phenyl)magnesium bromide to methyl 2-oxo-2-phenylacetate) .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate

InChI

InChI=1S/C11H14O4/c1-7-6-8(14-2)4-5-9(7)10(12)11(13)15-3/h4-6,10,12H,1-3H3

InChI Key

UKOIGMJBPMQYSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:

2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid+methanolH2SO4Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate+water\text{2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid+methanolH2​SO4​​Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 2-oxo-2-(4-methoxy-2-methylphenyl)acetic acid.

    Reduction: 2-hydroxy-2-(4-methoxy-2-methylphenyl)ethanol.

    Substitution: 2-hydroxy-2-(4-substituted-2-methylphenyl)acetate.

Scientific Research Applications

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate with key analogues in terms of structural features, physicochemical properties, synthesis routes, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Bioactivity Source/Reference
This compound C₁₂H₁₆O₅ 240.25 4-methoxy-2-methylphenyl Fungal fermentation; Grignard reaction analogues Weak antibacterial activity
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate C₉H₉NO₅ 211.17 4-nitrophenyl Not specified (commercially available) Research intermediate
Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate C₁₆H₁₅ClO₃ 290.74 4-chloro-2-methoxyphenyl Not specified Potential pharmaceutical intermediate
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate C₁₀H₉F₃O₃ 234.17 3-(trifluoromethyl)phenyl Stereoselective synthesis Organic building block for drug design
Methyl 2-hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetate C₁₅H₁₀I₄O₅ 905.77 Polyiodinated phenolic substituents Not specified Research use (pharmaceutical chemistry)

Key Observations:

Structural Diversity and Substituent Effects

  • The 4-methoxy-2-methylphenyl group in the target compound provides moderate steric bulk and electron-donating properties, contrasting with the electron-withdrawing 4-nitrophenyl group in the nitro analogue .
  • Introduction of trifluoromethyl (in ) or polyiodinated groups (in ) significantly alters hydrophobicity and bioactivity. For example, the trifluoromethyl derivative is tailored for drug design due to enhanced metabolic stability .

Synthetic Approaches

  • Grignard reactions are common for α-hydroxyacetate esters, as seen in the synthesis of methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate . However, stereoselective methods (e.g., chiral chromatography or asymmetric catalysis) are required for enantiomerically pure analogues like the trifluoromethyl derivative .

Bioactivity and Applications The target compound’s weak antibacterial activity contrasts with the acetylcholinesterase inhibition observed in coniochaetone B (a structurally related chromenone derivative from the same fungal source) .

Physicochemical Properties

  • Molecular weight and polarity vary significantly: the polyiodinated analogue has a molecular weight >900 g/mol, rendering it unsuitable for drug delivery, whereas the trifluoromethyl derivative (234 g/mol) aligns with Lipinski’s rule for drug-likeness.

Biological Activity

Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O4
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 64360-47-0

The compound features a hydroxyl group and a methoxy group on a phenyl ring, contributing to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. The compound's ability to scavenge free radicals has been linked to its protective effects against lipid peroxidation, which can lead to cellular dysfunction and disease progression .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various studies. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

3. Anticancer Potential

This compound has shown promise in anticancer research. It has been tested against several cancer cell lines, including breast (MCF-7) and colon cancer cells, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons, neutralizing free radicals.
  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.

Case Studies

  • A study evaluating the antioxidant capacity of various compounds found that this compound exhibited a significant reduction in malondialdehyde (MDA) levels, indicating effective inhibition of lipid peroxidation .
  • In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in the viability of MCF-7 breast cancer cells, with an IC50 value determined at approximately 125 μg/mL .

Data Table

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in MDA levels
Anti-inflammatoryInhibition of COX and LOX
AnticancerIC50 = 125 μg/mL against MCF-7 cells

Q & A

Q. What are the common synthetic routes for Methyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves esterification of mandelic acid derivatives or Claisen condensation of methyl acetoacetate with substituted benzaldehydes. Key steps include:

  • Esterification : Reacting 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (~60–80°C) .
  • Claisen Condensation : Using methyl acetoacetate and 4-methoxy-2-methylbenzaldehyde in the presence of a base (e.g., NaOEt) to form the β-ketoester intermediate, followed by reduction and hydroxylation .

Q. Optimization Parameters :

  • Catalysts : Acidic catalysts (e.g., H₂SO₄) or enzymatic catalysts for higher selectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve reaction rates; ethanol/methanol are common for esterification .
  • Temperature : Reflux conditions (60–80°C) ensure complete conversion .

Q. Table 1: Yield Comparison Under Different Conditions

MethodCatalystSolventTemperature (°C)Yield (%)
EsterificationH₂SO₄MeOH7078–85
Claisen CondensationNaOEtEtOH6565–72

Q. What purification techniques are recommended for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 ratio) resolves ester derivatives effectively .
  • Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes thermal degradation .

Q. How is the basic structural characterization of this compound performed?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.7–3.9 ppm (methoxy groups), δ 5.2–5.5 ppm (hydroxy proton), and aromatic protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Carbonyl (δ 170–175 ppm), methoxy (δ 55 ppm), and aromatic carbons (δ 110–150 ppm) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and hydroxyl O–H (~3400 cm⁻¹) .

Advanced Questions

Q. What reaction mechanisms underpin the synthesis of this compound?

Answer:

  • Esterification : Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carboxylic acid .
  • Claisen Condensation : Base-mediated enolate formation from methyl acetoacetate, followed by nucleophilic attack on the aldehyde and subsequent elimination .
  • Hydroxylation : Metal-catalyzed (e.g., Pd/C) reduction of β-ketoesters to yield the hydroxyl group .

Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?

Answer:

  • Chiral HPLC : Using columns like Chiralpak IA to separate enantiomers based on retention times .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., O–H···O interactions) .
  • Circular Dichroism (CD) : Identifies optical activity of stereoisomers in polar solvents .

Q. What methodologies are used to assess the biological activity of this compound?

Answer:

  • Molecular Docking : Simulates binding affinity with target enzymes (e.g., cyclooxygenase) using software like AutoDock .
  • In Vitro Assays : Measures inhibition of bacterial growth (MIC values) or cytotoxicity against cancer cell lines (IC₅₀) .
  • Enzyme Kinetics : Tracks substrate turnover rates via spectrophotometry (e.g., NADH depletion at 340 nm) .

Q. How can researchers address contradictions in reported synthesis yields?

Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., H₂SO₄ vs. enzymatic), solvents (polar vs. nonpolar), and temperatures .
  • Impurity Analysis : Use LC-MS to identify side products (e.g., diesters or oxidation byproducts) .
  • Scale-Up Considerations : Transition from batch to flow microreactors improves mixing and heat transfer, enhancing reproducibility .

Q. What role do catalysts and solvents play in optimizing the Claisen condensation step?

Answer:

  • Catalysts : Strong bases (e.g., NaOEt) increase enolate formation rates but may promote side reactions. Enzymes (e.g., lipases) offer selectivity under mild conditions .
  • Solvents : Ethanol balances polarity and cost, while DMF accelerates reactions but complicates purification .

Q. Table 2: Solvent Impact on Claisen Condensation

SolventDielectric ConstantReaction Time (h)Yield (%)
EtOH24.3868
DMF36.7472
THF7.51258

Q. How is stereochemical purity evaluated during synthesis?

Answer:

  • Chiral GC : Columns like CP-Chirasil-Dex CB separate enantiomers based on retention indices .
  • Polarimetry : Measures specific rotation ([α]D) to confirm enantiomeric excess (>95% for pharmaceutical applications) .
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces split signals for diastereomeric complexes .

Q. What stability studies are critical for this compound under varying storage conditions?

Answer:

  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>150°C) .
  • Hydrolytic Stability : Monitor ester hydrolysis in buffered solutions (pH 2–12) via HPLC .
  • Photostability : UV-Vis spectroscopy tracks degradation under accelerated light exposure (ICH Q1B guidelines) .

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